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Compound of Interest

Compound Name:
3-Bromo-5-chloro-4-

methylpyridine

Cat. No.: B1445470 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

agrochemical research, the strategic use of functionalized heterocyclic intermediates is

paramount. 3-Bromo-5-chloro-4-methylpyridine has emerged as a significant building block,

valued for its precisely substituted pyridine core. The presence of three distinct functional

handles—a bromine atom, a chlorine atom, and a methyl group—on the pyridine scaffold

provides chemists with a versatile platform for constructing complex molecular architectures.

The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective,

stepwise functionalization, primarily through transition-metal-catalyzed cross-coupling

reactions. This guide offers an in-depth analysis of the chemical properties, a plausible

synthesis strategy, core reactivity, and safe handling protocols for 3-Bromo-5-chloro-4-
methylpyridine, designed for researchers and drug development professionals who seek to

leverage its synthetic potential.

Physicochemical and Structural Properties
The fundamental properties of a chemical reagent dictate its behavior in both storage and

reaction environments. 3-Bromo-5-chloro-4-methylpyridine is a solid at room temperature,

and its key identifiers and computed properties are summarized below. Understanding these

characteristics is the first step in designing robust and reproducible synthetic protocols.
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Property Value Source

IUPAC Name
3-bromo-5-chloro-4-

methylpyridine
[1]

CAS Number 1260010-08-9 [1]

Molecular Formula C₆H₅BrClN [1]

Molecular Weight 206.47 g/mol [1]

Canonical SMILES CC1=C(C=NC=C1Cl)Br [1]

InChIKey
LDFVQFBZBAVFSN-

UHFFFAOYSA-N
[1]

Boiling Point
223.2 ± 35.0 °C (at 760

mmHg)

XLogP3 (Computed) 2.5 [1]

Appearance White to off-white solid

Structural & Spectral Analysis
While specific, experimentally verified spectra for 3-Bromo-5-chloro-4-methylpyridine are not

readily available in public literature, its structure allows for a confident prediction of its key

spectral features. This analysis is crucial for reaction monitoring (e.g., via TLC or LC-MS) and

for the structural confirmation of its products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The 1H NMR spectrum is expected to be simple and highly informative, featuring three distinct

signals:

Aromatic Protons (H-2, H-6): Two singlets are expected in the aromatic region (typically δ

8.0-8.8 ppm for pyridines). The protons at the C-2 and C-6 positions are electronically

distinct and are not adjacent to any other protons, hence they should appear as sharp
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singlets. The proton at C-2, being flanked by the nitrogen and the bromine, would likely be

the most downfield.

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected further

upfield, likely in the δ 2.2-2.6 ppm range.

The 13C NMR would reveal six distinct carbon signals, with the carbons attached to the

halogens (C-3 and C-5) showing characteristic shifts.

Mass Spectrometry (MS)
Mass spectrometry is invaluable for confirming the identity of halogenated compounds due to

their unique isotopic patterns.

Molecular Ion Peak: The key feature would be a cluster of peaks for the molecular ion [M]+.

Due to the natural abundance of bromine isotopes (79Br ≈ 50.7%, 81Br ≈ 49.3%) and

chlorine isotopes (35Cl ≈ 75.8%, 37Cl ≈ 24.2%), the molecular ion will exhibit a characteristic

pattern:

M+: (C₆H₅79Br35Cl N) at m/z ≈ 205

[M+2]+: A combination of (C₆H₅81Br35Cl N) and (C₆H₅79Br37Cl N), with an intensity

nearly equal to the M+ peak.

[M+4]+: (C₆H₅81Br37Cl N), with a significant but smaller intensity. This distinctive M, M+2,

M+4 pattern provides unambiguous confirmation of the presence of one bromine and one

chlorine atom.

Proposed Synthesis Methodology
While multiple synthetic routes may exist, a common and reliable strategy for preparing

polysubstituted pyridines involves the modification of a pre-existing, functionalized pyridine

ring. A plausible and efficient synthesis of 3-Bromo-5-chloro-4-methylpyridine can be

envisioned via a Sandmeyer-type reaction, starting from the corresponding aminopyridine.

Proposed Retrosynthesis:
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Caption: Proposed retrosynthetic pathway for 3-Bromo-5-chloro-4-methylpyridine.

Detailed Experimental Protocol (Proposed)
This protocol is based on well-established procedures for the diazotization and Sandmeyer

bromination of aminopyridines.[2][3]

Objective: To synthesize 3-Bromo-5-chloro-4-methylpyridine from 3-Amino-5-chloro-4-

methylpyridine.

Materials:

3-Amino-5-chloro-4-methylpyridine

Hydrobromic acid (HBr, 48% aq.)

Sodium nitrite (NaNO₂)

Copper(I) bromide (CuBr)

Sodium hydroxide (NaOH) solution
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Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Ice

Procedure:

Diazotization:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool a

solution of 48% hydrobromic acid by means of an ice-salt bath to -5 °C.

Slowly add 3-Amino-5-chloro-4-methylpyridine (1.0 eq) to the cold acid with vigorous

stirring, ensuring the temperature remains below 0 °C.

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the reaction mixture via an addition funnel,

maintaining the temperature between -5 °C and 0 °C.

Causality Insight: This step converts the primary amine into a diazonium salt. Maintaining

a low temperature is critical as diazonium salts are thermally unstable and can decompose

violently. The strong acid medium is necessary for the formation of the nitrous acid

(HONO) in situ.

Sandmeyer Reaction:

In a separate flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% HBr.

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous

evolution of nitrogen gas will be observed.

Causality Insight: CuBr catalyzes the displacement of the diazonium group (-N₂+) with a

bromide ion. The nitrogen gas byproduct is thermodynamically very stable, which drives

the reaction to completion.
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Work-up and Purification:

Once the gas evolution ceases, allow the reaction mixture to warm to room temperature

and stir for an additional 1-2 hours.

Carefully neutralize the reaction mixture by the slow addition of a cold aqueous NaOH

solution until the pH is approximately 8-9.

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with

ethyl acetate.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to yield the

crude product.

Purify the crude material by column chromatography on silica gel to obtain the final

product.

Chemical Reactivity: A Platform for Cross-Coupling
The primary synthetic utility of 3-Bromo-5-chloro-4-methylpyridine stems from its suitability

for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4]

This reaction forges a new carbon-carbon bond, a transformation central to the synthesis of

many pharmaceutical agents.

The Suzuki-Miyaura Reaction
The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is significantly more

reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for

regioselective coupling at the C-3 position while leaving the C-5 chloro substituent intact for

potential subsequent transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents
[patents.google.com]

4. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1445470?utm_src=pdf-body-img
https://www.benchchem.com/product/b1445470?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-chloro-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-5-chloro-4-methylpyridine
https://www.chemicalbook.com/synthesis/3-bromo-4-methylpyridine.htm
https://patents.google.com/patent/CN104945314A/en
https://patents.google.com/patent/CN104945314A/en
https://www.rsc.org/suppdata/md/c3/c3md00014a/c3md00014a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Introduction: A Versatile Halogenated Pyridine Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445470#3-bromo-5-chloro-4-methylpyridine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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